molecular formula C18H19NS B14510197 3-(Butylsulfanyl)-2-phenyl-1H-indole CAS No. 62663-21-2

3-(Butylsulfanyl)-2-phenyl-1H-indole

Cat. No.: B14510197
CAS No.: 62663-21-2
M. Wt: 281.4 g/mol
InChI Key: ZBWAYIIVBBQJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylsulfanyl)-2-phenyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylindole with butylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-2-phenyl-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated indole derivatives.

Scientific Research Applications

3-(Butylsulfanyl)-2-phenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Butylsulfanyl)phenol
  • tert-Butylsulfanylphthalonitriles
  • tert-Butyl-substituted indoles

Uniqueness

3-(Butylsulfanyl)-2-phenyl-1H-indole is unique due to the presence of both the butylsulfanyl and phenyl groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62663-21-2

Molecular Formula

C18H19NS

Molecular Weight

281.4 g/mol

IUPAC Name

3-butylsulfanyl-2-phenyl-1H-indole

InChI

InChI=1S/C18H19NS/c1-2-3-13-20-18-15-11-7-8-12-16(15)19-17(18)14-9-5-4-6-10-14/h4-12,19H,2-3,13H2,1H3

InChI Key

ZBWAYIIVBBQJKM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.